![molecular formula C18H21ClN2O B7466000 N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide
Overview
Description
N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide is an organic compound characterized by the presence of a benzylmethylamino group attached to a propyl chain, which is further connected to a 3-chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid, benzylmethylamine, and propylamine.
Amidation Reaction: The 3-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with propylamine to form the 3-chlorobenzamide.
Alkylation: The benzylmethylamine is then alkylated with the 3-chlorobenzamide using a suitable alkylating agent, such as methyl iodide (CH3I), under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the 3-chlorobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylmethylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The 3-chlorobenzamide moiety may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-3-chlorobenzamide
- N-[3-(ethylmethylamino)propyl]-3-chlorobenzamide
- N-[3-(benzylmethylamino)propyl]-3-bromobenzamide
Uniqueness
N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide is unique due to the presence of the benzylmethylamino group, which imparts specific chemical and biological properties. This compound’s structure allows for versatile interactions with various molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-3-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-21(14-15-7-3-2-4-8-15)12-6-11-20-18(22)16-9-5-10-17(19)13-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHHVXKFUFAKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=CC=C1)Cl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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